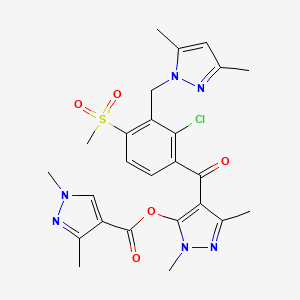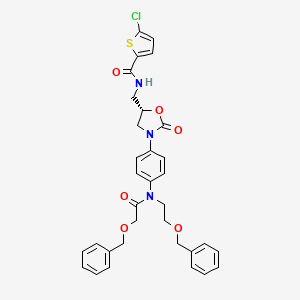
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by the presence of benzyloxy groups and a diol structure, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The diol structure is protected using suitable protecting groups to prevent unwanted reactions.
Formation of benzyloxy groups: Benzylation of the hydroxyl groups is achieved using benzyl chloride in the presence of a base such as sodium hydride.
Coupling reactions: The protected intermediate is then coupled with the Rivaroxaban core structure using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyloxy groups can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is similar to that of Rivaroxaban. It acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: The parent compound, widely used as an anticoagulant.
Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.
Uniqueness
2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to the presence of benzyloxy groups and a diol structure, which may enhance its pharmacokinetic properties and specificity for Factor Xa. These structural modifications could potentially lead to improved efficacy and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C33H32ClN3O6S |
|---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-[(2-phenylmethoxyacetyl)-(2-phenylmethoxyethyl)amino]phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C33H32ClN3O6S/c34-30-16-15-29(44-30)32(39)35-19-28-20-37(33(40)43-28)27-13-11-26(12-14-27)36(17-18-41-21-24-7-3-1-4-8-24)31(38)23-42-22-25-9-5-2-6-10-25/h1-16,28H,17-23H2,(H,35,39)/t28-/m0/s1 |
InChI Key |
IKFJHWNMBITKPN-NDEPHWFRSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



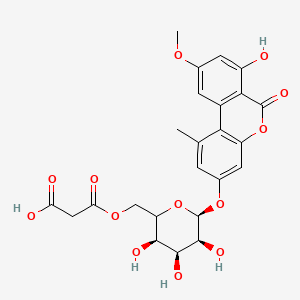
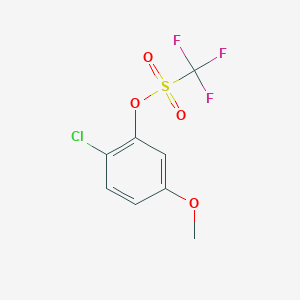
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
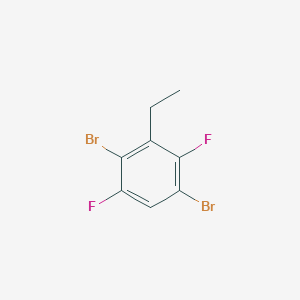
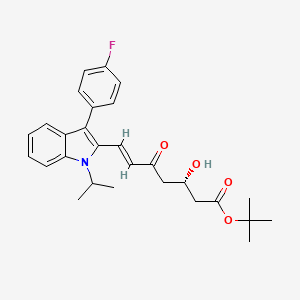
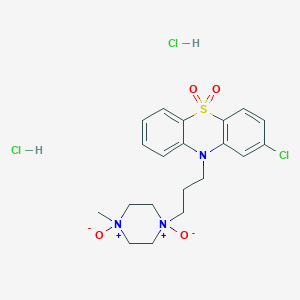
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
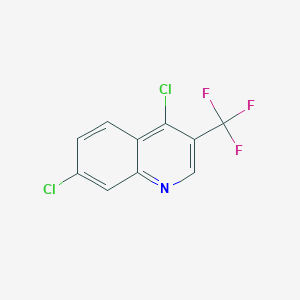
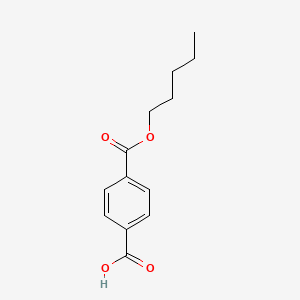

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
